9-(4-ethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
Scientific Research Applications
Tautomeric Equilibria and Environmental Interactions
- The tautomeric equilibria of purine and pyrimidine bases, such as 9-(4-ethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, are influenced by their environment. Molecular interactions can significantly alter the relative stabilities of different tautomeric forms. This phenomenon has profound implications in biological contexts, such as DNA base pairing and spontaneous mutation processes (Person et al., 1989).
Inhibition of Purine-Utilizing Enzymes
- Compounds like this compound have been studied as inhibitors of purine-utilizing enzymes (PUEs). These enzymes are critical in the catabolism of purines and pyrimidines and are associated with diseases such as malaria, cancer, and autoimmune disorders. The inhibition of PUEs by such compounds offers a promising approach for therapeutic interventions (Chauhan & Kumar, 2015).
Synthesis and Catalysis
- The compound is also relevant in the synthesis of pyranopyrimidine scaffolds, which are crucial precursors in the pharmaceutical industry due to their bioavailability and broad synthetic applications. The synthesis of such compounds can be quite challenging due to their complex structural requirements. The use of hybrid catalysts, including organocatalysts and nanocatalysts, has been explored to facilitate the synthesis of these important structures (Parmar et al., 2023).
Optoelectronic Applications
- Beyond its biological implications, the pyrimidine core of the compound is of interest in the field of optoelectronics. Research has been conducted on the synthesis and application of pyrimidine derivatives in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of pyrimidine into π-extended conjugated systems is particularly valuable for creating novel optoelectronic materials (Lipunova et al., 2018).
Properties
IUPAC Name |
9-(4-ethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-5-11-24-19(27)17-18(23(4)21(24)28)22-20-25(12-14(3)13-26(17)20)16-9-7-15(6-2)8-10-16/h5,7-10,14H,1,6,11-13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXVLPYUNSARBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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